molecular formula C8H6Cl2O2 B1313952 5-Chloro-2-methoxybenzoyl chloride CAS No. 29568-33-0

5-Chloro-2-methoxybenzoyl chloride

Cat. No. B1313952
CAS RN: 29568-33-0
M. Wt: 205.03 g/mol
InChI Key: JVLUMHRASWENRU-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzoyl chloride is a chemical compound used for research and development . It is also known by other names such as 5-chloranyl-2-methoxy-benzoyl chloride and 2-methoxy-5-chloro-benzoic acid chloride .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methoxybenzoyl chloride is C8H6Cl2O2 . The molecular weight is 205.03800 . The structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzoyl chloride has a density of 1.351g/cm3 . It has a boiling point of 284.169ºC at 760 mmHg . The exact melting point is not specified . The flash point is 124.353ºC .

Scientific Research Applications

Organic Derivatives of Pentacoordinated Silicon

5-Chloro-2-methoxybenzoyl chloride is involved in the study of organic derivatives of pentacoordinated silicon. A research conducted by Macharashvili et al. (1988) provided direct evidence of the existence of these derivatives, specifically focusing on the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl}hydrazonium) methyl]dimethylsilane. This study highlights the complex coordination of silicon atoms, offering insights into organosilicon chemistry (Macharashvili et al., 1988).

Synthesis of Benzothieno Chromenone

5-Chloro-2-methoxybenzoyl chloride plays a role in the synthesis of complex organic compounds like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one. Havaldar et al. (2004) described a process involving multiple steps including Knoevenagel reaction and treatment with thionyl chloride, demonstrating the versatility of this compound in organic synthesis (Havaldar et al., 2004).

Thermal Properties in Metal Complexes

5-Chloro-2-methoxybenzoyl chloride has been studied for its thermal properties when forming complexes with lanthanides and d-block elements. Ferenc and Bocian (2003) researched these complexes' behavior in different atmospheres, shedding light on their potential applications in materials science (Ferenc & Bocian, 2003).

Lanthanide Complexes Analysis

The compound also plays a significant role in the synthesis and analysis of lanthanide complexes. Research by Czajka et al. (2002) focused on synthesizing 5-chloro-2-methoxybenzoates of La(III), Gd(III), and Lu(III) and studying their thermal stability and decomposition in various atmospheres. This research contributes to the understanding of lanthanide chemistry (Czajka et al., 2002).

Magnetic and Spectral Properties

The magnetic and spectral properties of 5-chloro-2-methoxybenzoates of various metals were studied by Bocian and Ferenc (2002). This research is significant in exploring the electromagnetic characteristics of these metal complexes, which can have applications in various fields of chemistry (Bocian & Ferenc, 2002).

Synthesis of Imidazole Derivatives

Brown et al. (1983) utilized 5-chloro-2-methoxybenzoyl chloride in the synthesis of imidazole-2,4-dicarboxylic acid derivatives. Their work contributes to the synthesis of complex organic molecules, expanding the application of this compound in pharmaceutical and chemical research (Brown et al., 1983).

Safety And Hazards

5-Chloro-2-methoxybenzoyl chloride is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLUMHRASWENRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495650
Record name 5-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxybenzoyl chloride

CAS RN

29568-33-0
Record name 5-Chloro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methoxybenzoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-methoxybenzoic acid (1.5 g, 8.2 mmol) and thionyl chloride (10 mL) was heated to reflux and allowed to stir for 2 hours. The mixture was then concentrated under reduced pressure. The crude material was dissolved in 10 mL toluene and concentrated under reduced pressure (3×) to give the title compound, which was used without purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the 5-chloro-2-methoxybenzoic acid (0.94 g, 5.0 mmol) and SOCl2 (10 mL) was warmed to reflux and was allowed to stir for 2 h. The mixture was cooled to ambient temperature, concentrated under reduced pressure and diluted with 10 mL toluene. This material was again concentrated under reduced pressure and was again diluted with 10 mL toluene. This concentration and dilution was repeated for an addition time and the crude material was carried on without further purification or characterization.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Chloro-O-anisic acid (187 mg, 1 mmol) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred at ambient temperature for 2 hours. The excess oxalyl chloride was removed in vacuo to afford 5-chloro-2-methoxybenzoyl chloride.
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
R Graham, JR Lewis - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
7-Substituted 9-oxoxanthen-2-carboxylic acids can be prepared in good yield from hydroxylated benzophenones. Oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid …
Number of citations: 11 pubs.rsc.org
NM Mealy, L Martin, J Castaner - Drugs of the Future, 2001 - access.portico.org
Condensation of 2-(4-methoxyphenyl) ethylamine (I) with either 5-chloro-2-methoxybenzoic acid (II) by means of CDI and TEA (1) or 5-chloro-2-methoxybenzoyl chloride (III) by means …
Number of citations: 1 access.portico.org
R Sarges, DE Kuhla, HE Wiedermann… - Journal of Medicinal …, 1976 - ACS Publications
… ) in THF (50 ml) was treated with 5-chloro-2-methoxybenzoyl chloride (500 mg, 2.44 mmol) … (153) was prepared by treating 5-chloro-2-methoxybenzoyl chloride (10.25 g, 0.05 mol) with …
Number of citations: 17 pubs.acs.org
K Hastedt, U Panten - Biochemical pharmacology, 2003 - Elsevier
… described by Brown and Foubister [9], compound I (5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-2-methoxybenzamide) was prepared by the addition of 5-chloro-2-methoxybenzoyl chloride to …
Number of citations: 11 www.sciencedirect.com
FD King, MS Hadley… - Journal of medicinal …, 1988 - ACS Publications
… Reaction of the respective aminoindolizidines lOe-iwith 4-(acetylamino)-5-chloro-2-methoxybenzoyl chloride followed by selective base hydrolysis of the 4-acetylamino group gave the …
Number of citations: 16 pubs.acs.org
FD King, MS Hadley, KT Joiner, RT Martin… - Journal of medicinal …, 1993 - ACS Publications
… prepared by reaction of the appropriate amine lOa-f with 4-(acetylamino)-5-chloro-2-methoxybenzoyl chloride in toluene followed by selective base hydrolysis of the N-acetyl group (…
Number of citations: 77 pubs.acs.org
HW Gschwend, A Hamdan - The Journal of Organic Chemistry, 1982 - ACS Publications
A retrosynthetic analysis of the title compound 1, a potential new anxiolytic agent, is presented. The regiospecific formation of an aryl-aryl bond is considered as the key step. Two …
Number of citations: 33 pubs.acs.org
KR Romines, GA Freeman, LT Schaller… - Journal of medicinal …, 2006 - ACS Publications
… for 21 h and then concentrated to yield 5-chloro-2-methoxybenzoyl chloride (4.1 g, quant), … A solution of 5-chloro-2-methoxybenzoyl chloride (4.1 g, 20 mmol) in CHCl 3 (20 mL) was …
Number of citations: 195 pubs.acs.org
MS Hadley, FD King, B McRitchie… - Journal of medicinal …, 1985 - ACS Publications
… The quinolizidinyl benzamides 2a-h were prepared (Scheme I) by reaction of the respective aminoquinolizidines 4a-h with 4-(acetylamino)-5-chloro-2methoxybenzoyl chloride, followed …
Number of citations: 39 pubs.acs.org
M Meyer, F Chudziak, C Schwanstecher… - British journal of …, 1999 - Wiley Online Library
… Compounds XI, XII and XIII were prepared by the addition of 5-chloro-2-methoxybenzoyl chloride to 2-(p-tolyl)ethylamine, 2-phenylethylamine or 4-(aminomethyl)benzoic acid, …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com

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